molecular formula C11H14N2O4 B1145947 5-Hydroxy-L-tryptophan hydrate CAS No. 145224-90-4

5-Hydroxy-L-tryptophan hydrate

Cat. No. B1145947
CAS RN: 145224-90-4
M. Wt: 238.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-L-tryptophan (5-HTP) is a chemical byproduct of the protein building block L-tryptophan. It is produced commercially from the seeds of an African plant known as Griffonia simplicifolia . It is the L-enantiomer of 5-hydroxytryptophan and has a role as a human metabolite, a plant metabolite, and a mouse metabolite .


Synthesis Analysis

The production of 5-HTP has been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation . The L-trp biosynthetic pathway was further integrated into the E. coli genome, and the promoter strength of 3-deoxy-7-phosphoheptulonate synthase, which catalyzes the first step of L-trp biosynthesis, was engineered to increase the production of L-trp .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-L-tryptophan dihydrate is C11H16N2O5 . The binding of both the amino acid and BH4 results in a change in the coordination of the iron from six-coordinate to five-coordinate, presumably opening a coordination site for oxygen .


Chemical Reactions Analysis

Hydroxylation of L-tryptophan occurs in the brain during serotonin synthesis. This is a step that controls the production of serotonin and also yields 5-hydroxy-l-tryptophan (5-HTP) as a metabolite . During the production of 5-HTP, the endogenous metabolic enzymes of E. coli degrade L-tryptophan to indole, pyruvate, and ammonia; and 5-HTP is degraded to 5-hydroxyindole, pyruvate, and ammonia .


Physical And Chemical Properties Analysis

The molar mass of 5-Hydroxy-L-tryptophan is 220.228 g·mol−1 . Its density is 1.484 g/mL . The melting point ranges from 298 to 300 °C , and the boiling point is 520.6 °C .

Scientific Research Applications

Precursor to Serotonin and Melatonin

5-Hydroxy-L-tryptophan (5-HTP) is produced from tryptophan by tryptophan hydroxylase (TPH). Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes . 5-HT is further transformed to melatonin (N-acetyl-5-methoxytryptamine), the hormone primarily released by the pineal gland that regulates the sleep–wake cycle .

Treatment of Depression

5-HTP can easily pass through the blood-brain barrier and increase serotonin supplied by oral administration, therefore relieving the symptom of depression . Depression is a prevalent mental disorder with high disability and heavy disease burden .

Treatment of Insomnia

5-HTP is used in the treatment of insomnia . As it is a precursor to melatonin, which regulates the sleep–wake cycle, it can help improve sleep quality .

Treatment of Obesity

5-HTP has been used for the treatment of binge eating associated obesity . It is believed to help in weight loss by increasing feelings of fullness .

Treatment of Chronic Headaches

5-HTP has been used in the treatment of chronic headaches . It is believed to help reduce the frequency and severity of migraines .

Treatment of Fibromyalgia

Previous reports have showed that the 5-HTP administration was also effective in treating fibromyalgia . Fibromyalgia is a disorder characterized by widespread musculoskeletal pain accompanied by fatigue, sleep, memory and mood issues .

Microbial Production

5-HTP is not only produced in humans and animals but also in lower and higher plants, mushrooms, and microbes . The production of 5-HTP had been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation .

Drug Properties

Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties .

Safety And Hazards

5-HTP is toxic if swallowed . It is advised to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . When taken by mouth, it is possibly safe to take 5-HTP in doses of up to 400 mg daily for up to one year .

Future Directions

Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties . The current study proposes the natural amino acid, namely tryptophan, as a biodegradable gas hydrate promotor for desalination applications to speed up the hydrate formation process .

properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHHMHBYEZJGNC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639876
Record name 5-Hydroxy-L-tryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-L-tryptophan hydrate

CAS RN

207386-94-5, 314062-44-7
Record name L-Tryptophan, 5-hydroxy-, hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207386-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-L-tryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.